

SGC-CBP30: A Potent Tool for Investigating Th17 Cell Responses

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Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B612240*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

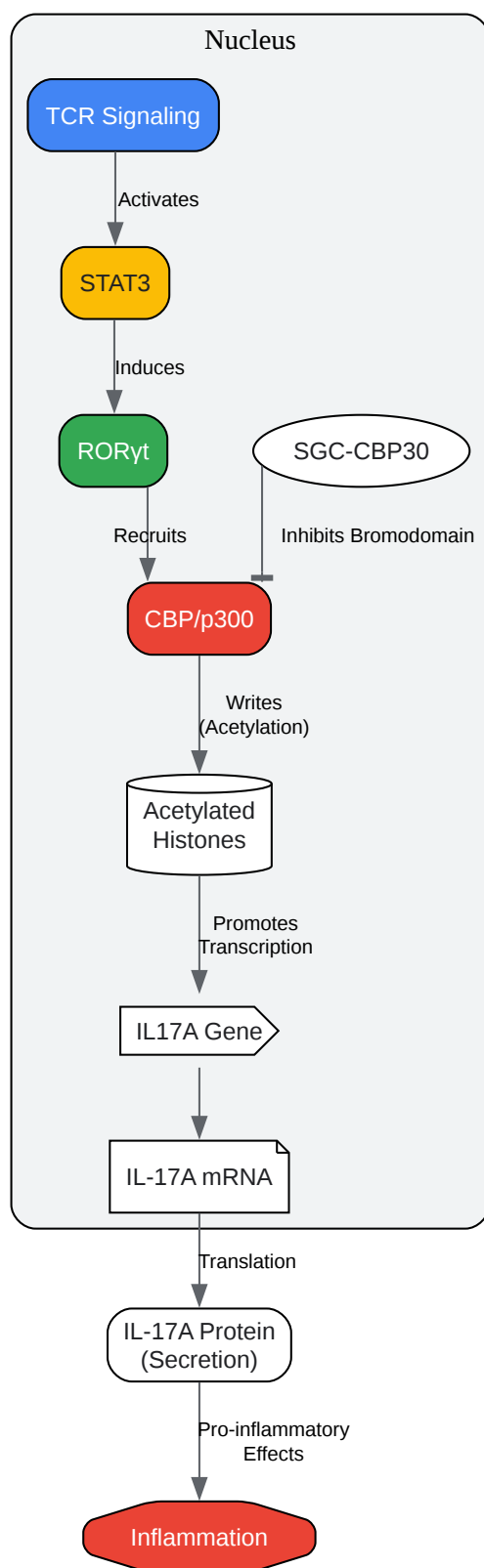
SGC-CBP30 is a potent and selective small molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are histone acetyltransferases that play a crucial role in regulating gene expression. In the context of immunology, CBP/p300 have been identified as key players in the differentiation and function of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and inflammatory diseases. **SGC-CBP30** offers a targeted approach to dissect the epigenetic regulation of Th17 cell responses, making it a valuable tool for basic research and therapeutic development. By inhibiting the CBP/p300 bromodomains, **SGC-CBP30** effectively reduces the secretion of the hallmark Th17 cytokine, Interleukin-17A (IL-17A).

These application notes provide detailed protocols and data for utilizing **SGC-CBP30** to study Th17 cell responses, enabling researchers to investigate the role of CBP/p300 in inflammation and autoimmunity.

Mechanism of Action

SGC-CBP30 selectively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated lysine residues on histones and other proteins. This inhibition disrupts the recruitment of the transcriptional machinery to target gene promoters, including the

IL17A gene locus. Studies have shown that p300 binds directly to the IL17a promoter in Th17 cells, facilitating chromatin accessibility and promoting gene transcription. By blocking this interaction, **SGC-CBP30** reduces histone H3 lysine 56 acetylation (H3K56Ac) and p300 binding at the IL17A locus, leading to a significant decrease in IL-17A production.



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Figure 1: SGC-CBP30 Signaling Pathway in Th17 Cells.

Quantitative Data Summary

The following tables summarize the inhibitory effects of **SGC-CBP30** on cytokine production by human CD4+ T cells cultured under Th17-polarizing conditions.

Table 1: Dose-Dependent Inhibition of IL-17A and IL-17F by **SGC-CBP30** in CD4+ T cells from an Ankylosing Spondylitis (AS) Patient

SGC-CBP30 Conc.	IL-17A Production (pg/mL)	IL-17F Production (pg/mL)
DMSO (Control)	~4000	~800
1 nM	~4000	~800
10 nM	~3500	~750
100 nM	~2000	~700
1 µM	~1000	~650
2 µM	~900	~600
10 µM	~500	~500
Data is approximate, based on graphical representation from the source.		

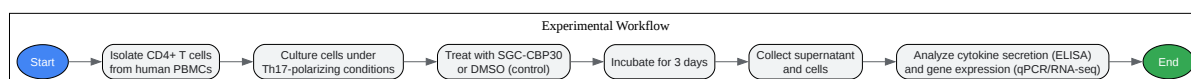
Table 2: Effect of **SGC-CBP30** on Cytokine Production in CD4+ T cells from AS Patients, Psoriatic Arthritis (PsA) Patients, and Healthy Controls (HC)

Cytokine	Treatment	% Inhibition (AS)	% Inhibition (PsA)	% Inhibition (HC)
IL-17A	2 μ M SGC-CBP30	~66.3%	~66.3%	~66.3%
IL-17F	2 μ M SGC-CBP30	~14.6%	~14.6%	~14.6%
GM-CSF	2 μ M SGC-CBP30	Significant Reduction	Significant Reduction	Not Reported
IL-22	2 μ M SGC-CBP30	Not Significantly Inhibited	Not Significantly Inhibited	Not Reported

Data represents the average inhibition across patient and control groups.

Experimental Protocols

The following are detailed protocols for the in vitro study of **SGC-CBP30** on human Th17 cell differentiation and function.



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Figure 2: General Experimental Workflow.

Protocol 1: Isolation and Culture of Human CD4+ T cells for Th17 Differentiation

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4+ T Cell Isolation Kit
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- L-Glutamine
- Human IL-1 β (10 ng/mL)
- Human IL-6 (50 ng/mL)
- Human IL-23 (20 ng/mL)
- Anti-human CD3 antibody (plate-bound, 1 μ g/mL)
- Anti-human CD28 antibody (soluble, 1 μ g/mL)
- 96-well culture plates

Procedure:

- Isolate CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- Prepare complete RPMI medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
- Coat a 96-well plate with anti-human CD3 antibody overnight at 4°C. Wash the plate with sterile PBS before use.
- Resuspend purified CD4+ T cells in complete RPMI medium.

- Add the Th17-polarizing cytokines to the cell suspension: IL-1 β , IL-6, and IL-23.
- Add soluble anti-human CD28 antibody to the cell suspension.
- Plate the cells in the anti-CD3 coated 96-well plate at a density of 1×10^6 cells/mL.

Protocol 2: Treatment of Th17 cells with **SGC-CBP30**

Materials:

- **SGC-CBP30** (prepare a stock solution in DMSO)
- DMSO (vehicle control)
- Cultured Th17 cells (from Protocol 1)

Procedure:

- Prepare serial dilutions of **SGC-CBP30** in complete RPMI medium from the DMSO stock. A final DMSO concentration of $\leq 0.1\%$ is recommended to avoid toxicity.
- Add the desired final concentrations of **SGC-CBP30** (e.g., 1 nM to 10 μ M) or an equivalent volume of DMSO to the Th17 cell cultures at the initiation of the culture.
- Incubate the cells for 3 days at 37°C in a humidified 5% CO₂ incubator.

Protocol 3: Analysis of Cytokine Secretion by ELISA

Materials:

- Supernatants from **SGC-CBP30**-treated and control Th17 cell cultures
- Human IL-17A ELISA Kit
- Microplate reader

Procedure:

- After the 3-day incubation, centrifuge the 96-well plates to pellet the cells.

- Carefully collect the culture supernatants.
- Perform an ELISA for human IL-17A on the collected supernatants according to the manufacturer's protocol.
- Read the absorbance on a microplate reader and calculate the concentration of IL-17A based on a standard curve.

Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR

Materials:

- Th17 cells treated with **SGC-CBP30** or DMSO for 24 hours
- ChIP-grade antibodies against p300 and H3K56Ac
- Formaldehyde
- Reagents and buffers for ChIP
- Primers for the IL17A and IL17F gene loci
- qPCR machine and reagents

Procedure:

- Crosslink proteins to DNA by adding formaldehyde directly to the culture medium of Th17 cells treated with 2 μ M **SGC-CBP30** or DMSO for 24 hours.
- Perform chromatin immunoprecipitation as per standard protocols using antibodies against p300 and H3K56Ac.
- Purify the immunoprecipitated DNA.
- Perform quantitative PCR (qPCR) using primers specific for different regions of the IL17A and IL17F gene loci to assess the relative enrichment.

Concluding Remarks

SGC-CBP30 serves as a critical tool for elucidating the epigenetic mechanisms governing Th17 cell biology. Its high selectivity for CBP/p300 bromodomains allows for precise investigation of their role in IL-17A regulation, offering a more targeted approach compared to broader epigenetic inhibitors. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of CBP/p300 inhibition in Th17-mediated inflammatory and autoimmune diseases.

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